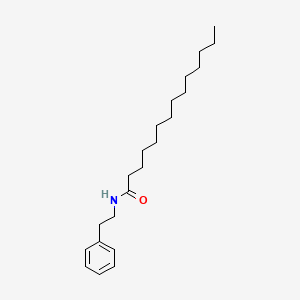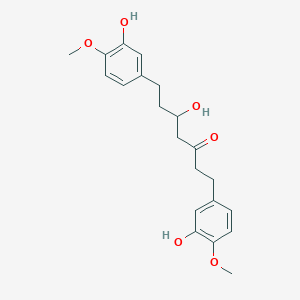
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is a compound known for its unique chemical structure and propertiesThis compound is also known by other names such as hexahydrocurcumin and gingerenone A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one typically involves the coupling of 1,7-dibromoheptane with 3,4-dimethoxyphenylboronic acid under copper-catalyzed conditions . Another method involves the oxidation of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with 3,4-dimethoxyphenylboronic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TEMPO and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways within cells. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound can interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocurcumin: Another compound with similar antioxidant properties.
Gingerenone A: Shares structural similarities and biological activities.
Uniqueness
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its dual hydroxyl and methoxy groups contribute to its distinct reactivity and biological activities .
Properties
CAS No. |
924901-48-4 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C21H26O6/c1-26-20-9-5-14(11-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-21(27-2)19(25)12-15/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 |
InChI Key |
WYXGLTMKAWCXLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
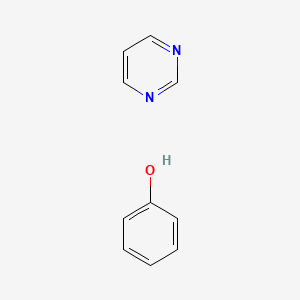
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
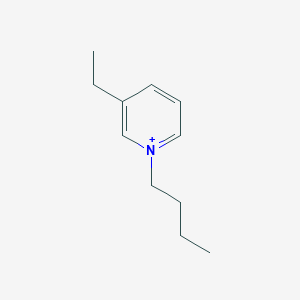

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
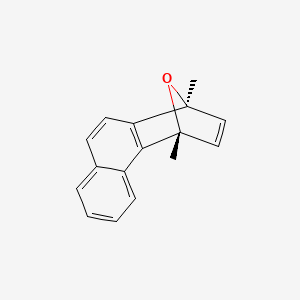
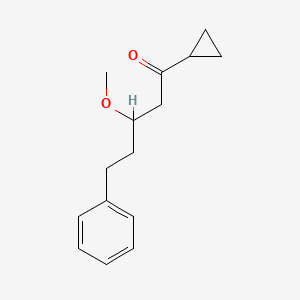
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)

